Regioisomeric Differentiation: Potency Comparison for CETP Inhibition Between 2-Amino and 3-Amino Scaffolds
In a direct head-to-head comparison, the R-enantiomer of a related 2-benzylamino-3,3,3-trifluoropropan-1-ol derivative (compound 1a) exhibited significantly higher potency as a CETP inhibitor compared to compounds based on a 3-amino-2-propanol scaffold. The 2-amino scaffold was essential for achieving submicromolar potency in plasma [1].
| Evidence Dimension | Inhibitory Potency (IC50) in CETP Assay |
|---|---|
| Target Compound Data | IC50 = 0.6 μM in human serum (for optimized derivative R(+)-1a) |
| Comparator Or Baseline | Optimized derivatives from 3-amino-2-propanol series |
| Quantified Difference | 40-fold greater potency for the 2-amino R-enantiomer compared to its S-enantiomer |
| Conditions | CETP-mediated transfer of [3H]cholesterol from HDL to LDL particles in human serum |
Why This Matters
This demonstrates that the 2-benzylamino-3,3,3-trifluoropropan-1-ol scaffold is the validated core for high-potency CETP inhibitors, making it the essential starting point for medicinal chemistry programs in this area.
- [1] Durley, R. C., Grapperhaus, M. L., Hickory, B. S., Massa, M. A., Wang, J. L., Spangler, D. P., ... & Sikorski, J. A. (2002). Chiral N, N-disubstituted trifluoro-3-amino-2-propanols are potent inhibitors of cholesteryl ester transfer protein. Journal of medicinal chemistry, 45(18), 3891-3904. View Source
